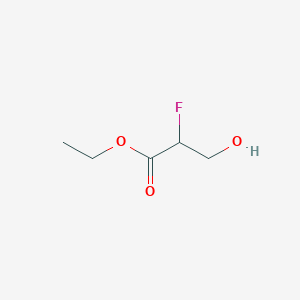
2-Fluoro-3-hydroxy-propionic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-hydroxy-propionic acid ethyl ester, also known as fluoromalonate ethyl ester or FME, is a relatively new compound that has attracted attention from researchers due to its unique properties. It is a colorless to yellowish transparent liquid with an aroma of rum, fruit, and cream . It is soluble in ethanol, acetone, ether, esters and other organic solvents, and water miscible with partial hydrolysis .
Synthesis Analysis
The synthesis of 2-fluoro-3-hydroxy-propionic acid ethyl ester involves a method disclosed in a patent . The method comprises the following steps: alternately adding oxalic acid dialkyl ester and metallic alkoxide into petroleum ether with boiling range of 30 to 120 DEG C with stirring, controlling the temperature at 0 to 80 DEG C, dripping fluoroacetic alkyl ester in 1 to 2 hours after the system is clarified, and continuously reacting for 1 to 2 hours .Molecular Structure Analysis
The molecular formula of 2-Fluoro-3-hydroxy-propionic acid ethyl ester is C5H9FO3 . The molecular weight is 136.12 g/mol .Physical And Chemical Properties Analysis
2-Fluoro-3-hydroxy-propionic acid ethyl ester has a density of 1.2±0.1 g/cm3 . Its boiling point is 212.7±20.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 52.2±6.0 kJ/mol . The flash point is 82.5±21.8 °C . The index of refraction is 1.401 .Aplicaciones Científicas De Investigación
Inflammation Inhibition and Enzymic Racemate Resolution
2-Fluoro-3-hydroxy-propionic acid ethyl ester and its analogs have been explored for their potential in inhibiting inflammation. The synthetic approach involved the preparation of 2-aryl-2-fluoropropionic acids, which includes compounds like the methyl ester of 2-fluoro-2-(4-isobutylphenyl)propionic acid, also known as α-fluoroibuprofen. These compounds were synthesized through the treatment of ethyl α-hydroxycarboxylates or cyanohydrin O-silyl ethers with diethylaminosulfur trifluoride, followed by hydrolysis. Additionally, the methyl ester of α-fluoroibuprofen underwent enzymic racemate resolution, highlighting its potential therapeutic applications (Schlosser, Michel, Guo, & Sih, 1996).
Stereoselective Hydrolysis by Cancer Cells
The effect of fluorine substitution on ethyl phenylacetate and phenylpropionate, including compounds like ethyl 2-fluoro-2-phenylpropionate, was studied in the context of stereoselective hydrolysis by cultured cancer cells. These studies revealed that fluorinated compounds are preferentially hydrolyzed, producing carboxylic acids enriched in the R enantiomer. This stereoselectivity varied across different rat cancer cell lines, suggesting that fluorine atoms are recognized by ester hydrolases of cancer cells. This observation opens the door to developing ester-type anticancer prodrugs that are more specific to cancer cells (Yamazaki, Yusa, Kageyama, Tsue, Hirao, & Okuno, 1996).
Nitrobenzylation and Antitumor Activity
Research has also focused on the preparation of 2-hydroxy-propionic acid ethyl ester derivatives for various applications, including antitumor activity. One study described the synthesis of amino acid ester derivatives containing 5-fluorouracil, which demonstrated inhibitory effects against liver cancer cells, indicating the potential of these compounds in cancer treatment (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009). Another study involved the nitrobenzylation of α-carbonyl ester derivatives using TDAE approach, providing a pathway for the synthesis of novel compounds with potential biological activities (Giuglio-Tonolo, Terme, Médebielle, & Vanelle, 2004).
Fluorination and Polymerization Techniques
The fluorination of 1,3-dicarbonyl compounds using aqueous HF in the presence of iodosylbenzene demonstrated a simple and practical approach to synthesize fluorinated products, including ethyl 2-fluoro-2-benzolyacetate. This method presents a novel way of introducing fluorine into organic molecules, which could be applied in the synthesis of pharmaceuticals and agrochemicals (Kitamura, Kuriki, Morshed, & Hori, 2011).
Propiedades
IUPAC Name |
ethyl 2-fluoro-3-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWDFJSPDAOXMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-hydroxy-propionic acid ethyl ester | |
CAS RN |
1993-92-6 |
Source


|
| Record name | ethyl 2-fluoro-3-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

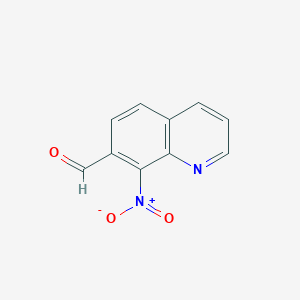
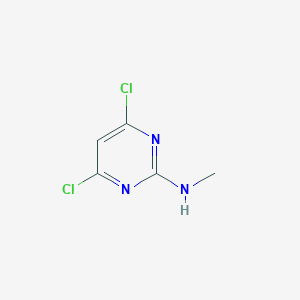

![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene](/img/structure/B180680.png)
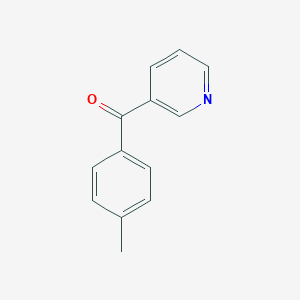
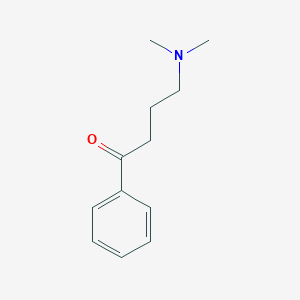
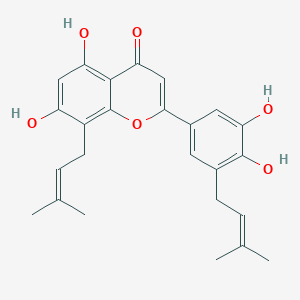
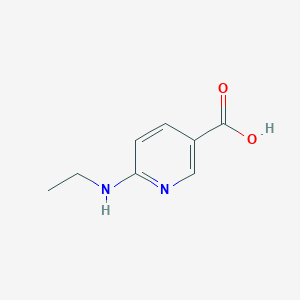
![Benzo[b]thiophen-7-amine](/img/structure/B180693.png)
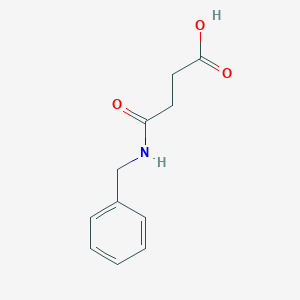
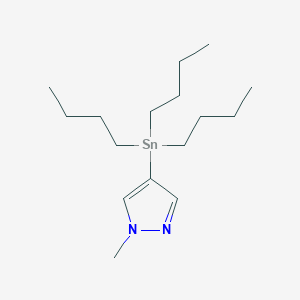
![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)

